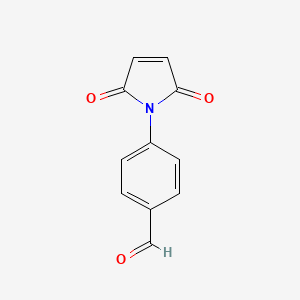

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde

Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde is a maleimide-containing aromatic aldehyde with the molecular formula C₁₁H₇NO₃ and a molecular weight of 217.18 g/mol. Its structure features a benzaldehyde moiety linked to a 2,5-dioxopyrrole (maleimide) group, enabling dual reactivity: the maleimide group facilitates thiol-selective conjugation (e.g., with cysteine residues in antibodies), while the aldehyde group allows for reactions such as hydrazone formation or reductive amination . This compound is primarily utilized in the synthesis of acid-cleavable linkers for antibody-drug conjugates (ADCs), where controlled drug release in acidic environments (e.g., lysosomes) is critical .

Properties

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(12)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOSRAILPRQASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219651 | |

| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32487-80-2 | |

| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32487-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde typically involves the reaction of maleic anhydride with an appropriate aromatic amine, followed by cyclization to form the maleimide ring. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to yield the intermediate, which is then cyclized to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The maleimide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can react with the maleimide ring under mild conditions.

Major Products Formed

Oxidation: 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.

Reduction: 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzyl alcohol.

Substitution: Various substituted maleimides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has highlighted the potential use of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde as a precursor in the synthesis of novel anticancer agents. Its structure allows for modifications that enhance biological activity against cancer cells. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modified derivatives of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways .

Synthesis of Biologically Active Compounds

2.1 Building Block for Drug Development

The compound serves as a versatile building block for synthesizing other biologically active molecules. Its ability to undergo various chemical reactions makes it useful in developing pharmaceuticals.

Table 1: Synthesis Pathways Using 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde

| Reaction Type | Product Example | Reference |

|---|---|---|

| Condensation | Pyrrole derivatives | |

| Reduction | Alcohol derivatives | |

| Substitution | Amino acid analogs |

Material Science

3.1 Polymerization Applications

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde has been explored for its potential in polymer chemistry. It can act as a monomer or crosslinking agent in the synthesis of polymers with specific thermal and mechanical properties.

Case Study:

Research conducted at a leading polymer research institute indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. The resulting materials demonstrated enhanced performance in high-temperature applications .

Analytical Chemistry

4.1 Use as a Chromophore

In analytical chemistry, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde has been utilized as a chromophore in spectroscopic studies. Its distinct absorption properties allow for its application in UV-visible spectroscopy.

Table 2: Spectroscopic Properties

| Property | Value |

|---|---|

| Maximum Absorption (nm) | 320 |

| Molar Absorptivity (L/mol·cm) | 15,000 |

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde involves its interaction with various molecular targets. The maleimide group can undergo Michael addition reactions with nucleophiles such as thiols, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity is exploited in bioconjugation and cross-linking applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde with structurally related compounds, emphasizing functional groups, reactivity, and applications.

Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity |

|---|---|---|---|---|

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde | C₁₁H₇NO₃ | 217.18 | Maleimide, Aldehyde | Thiol conjugation (maleimide), hydrazone/amine coupling (aldehyde) |

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | C₁₁H₇NO₄ | 217.18 | Maleimide, Carboxylic Acid | Thiol conjugation (maleimide), ester/amide formation (carboxylic acid) |

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide | C₁₁H₉N₃O₃ | 231.21 | Maleimide, Hydrazide | Thiol conjugation (maleimide), pH-sensitive hydrazone formation (hydrazide) |

| RL-4340 Mal-PhAc-NHS (NHS ester derivative) | C₁₆H₁₂N₂O₆ | 328.28 | Maleimide, NHS ester | Thiol conjugation (maleimide), amine coupling (NHS ester) |

Reactivity and Stability

- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound enables dynamic conjugations (e.g., hydrazones), which are reversible under acidic conditions, whereas the carboxylic acid in its analog forms stable esters or amides. This makes the aldehyde derivative more suitable for pH-responsive drug release in ADCs, while the carboxylic acid variant is preferred for stable bioconjugates .

- Aldehyde vs. Hydrazide : The hydrazide group in 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide allows for carbonyl-specific coupling (e.g., with ketones or aldehydes), offering pH-sensitive linkages. In contrast, the aldehyde group in the target compound requires nucleophilic partners (e.g., hydrazines) for conjugation .

- NHS Ester Derivative: RL-4340 Mal-PhAc-NHS introduces an NHS ester, enabling rapid and stable amine coupling.

Research Findings and Trends

Recent studies highlight the following:

Acid-Cleavable ADCs : Silyl ether linkers derived from the target compound demonstrate superior stability in circulation (plasma t₁/₂ > 72 hours) and efficient drug release in tumors (80% payload release at pH 4.5 within 24 hours) .

Emerging Hydrazide Applications : Hydrazide derivatives are gaining traction in pH-sensitive ADC platforms, with 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide achieving >90% conjugation efficiency under mildly acidic conditions .

NHS Ester Dominance : Despite the aldehyde’s versatility, NHS ester-based conjugates (e.g., RL-4340) remain dominant in clinical-stage ADCs due to their reliability and compatibility with amine-rich antibodies .

Biological Activity

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 201.17 g/mol

- CAS Number : 17775064

Biological Activities

The biological activity of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde has been investigated in various studies, revealing a range of pharmacological effects:

1. Antitumor Activity

Research indicates that compounds with similar pyrrole structures exhibit significant antitumor properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC values in the low micromolar range .

2. Anticonvulsant Properties

The potential anticonvulsant activity of related pyrrole derivatives has been documented:

- Mechanism : These compounds may modulate GABAergic neurotransmission or inhibit voltage-gated sodium channels.

- Research Findings : In animal models, certain derivatives displayed a significant reduction in seizure duration and frequency .

3. Antimicrobial Activity

Preliminary studies suggest that 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde exhibits antimicrobial properties:

- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Case Study : A recent screening revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of the pyrrole ring | Enhances cytotoxicity against cancer cells |

| Substituents on the benzaldehyde moiety | Modulate antimicrobial potency |

| Electron-withdrawing groups | Increase stability and bioavailability |

Research Findings

Recent studies have focused on synthesizing analogs of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde to enhance its biological activities. Notable findings include:

- Cytotoxicity Studies : Various analogs were tested for their ability to inhibit cell proliferation in vitro, with some showing enhanced activity compared to the parent compound .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds, particularly in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde in a laboratory setting?

- Methodological Answer : A plausible synthesis route involves coupling a maleimide precursor with a substituted benzaldehyde under reflux conditions. For example, analogous procedures (e.g., ) use substituted benzaldehydes in ethanol with catalytic glacial acetic acid, refluxed for 4–6 hours. Purification can be achieved via vacuum evaporation and recrystallization. Characterization should include NMR to confirm the maleimide ring’s integrity and the aldehyde proton signal at ~9.8–10.0 ppm .

Q. How can researchers characterize the purity and structural integrity of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR should show characteristic peaks for the maleimide protons (δ 6.8–7.2 ppm, singlet) and the benzaldehyde proton (δ ~10 ppm). C NMR will confirm carbonyl groups (maleimide diones at ~170–175 ppm; aldehyde at ~190 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (CHNO = 201.16 g/mol) with an error <5 ppm .

- Melting Point : Compare observed values (e.g., 82–85°C for analogous compounds) to literature data .

Q. What solvents and reaction conditions are optimal for preserving the aldehyde functionality during storage or reactions?

- Methodological Answer : The aldehyde group is prone to oxidation. Store the compound in anhydrous solvents (e.g., THF, DCM) under inert gas (N/Ar) at –20°C. During reactions, avoid strong bases or oxidizing agents. Use stabilizing agents like molecular sieves in aldol or Schiff base formations .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions when using 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde in Michael additions or Diels-Alder reactions?

- Methodological Answer :

- Michael Addition : Use mild nucleophiles (e.g., thiols) at pH 6.5–7.5 to target the maleimide’s α,β-unsaturated carbonyl group. Monitor reaction progress via HPLC to detect byproducts like aldol adducts from the aldehyde .

- Diels-Alder : Activate the maleimide as a dienophile by heating (80–100°C) in non-polar solvents (toluene). Protect the aldehyde with acetal groups if diene competition occurs .

Q. How does the electronic environment of the benzaldehyde group influence the reactivity of the maleimide moiety?

- Methodological Answer : The electron-withdrawing aldehyde group enhances the maleimide’s electrophilicity, accelerating cycloadditions but increasing sensitivity to hydrolysis. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity in Diels-Alder reactions. Compare Hammett σ values for substituent effects .

Q. What are the challenges in using this compound as a heterobifunctional crosslinker in protein-ligand conjugation, and how can they be addressed?

- Methodological Answer :

- Challenge 1 : Maleimide-thiol conjugates may undergo retro-Michael reactions at physiological pH. Mitigate by using stabilized maleimide derivatives (e.g., PEGylated spacers) .

- Challenge 2 : Aldehyde-amine Schiff base formation requires reductive stabilization (e.g., NaBH). Optimize stoichiometry to avoid protein aggregation. Validate conjugates via SDS-PAGE and MALDI-TOF .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C. Monitor degradation via UV-Vis (λ~270 nm for maleimide) and LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C expected) .

Methodological Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.